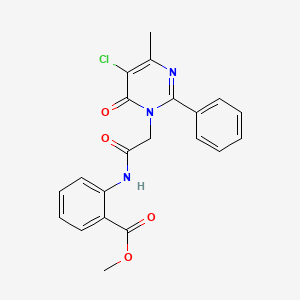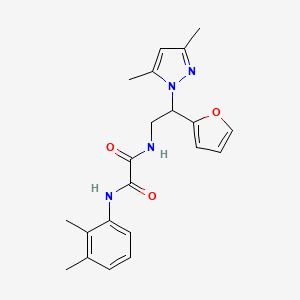
methyl 2-(2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamido)benzoate is a synthetically derived organic compound known for its intricate molecular structure and notable potential applications in various scientific fields. The compound's unique configuration, which includes a chloro, methyl, phenyl, and benzoate grouping, renders it highly valuable in medicinal chemistry and synthetic organic research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To synthesize methyl 2-(2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamido)benzoate, one typically follows a multi-step procedure involving:
Nitration of Benzene Ring: : Starting with the nitration of the benzene ring to incorporate nitro groups.
Reduction: : The nitro group is then reduced to an amine using hydrogenation in the presence of a palladium catalyst.
Pyrimidine Ring Formation: : Cyclization is achieved by reacting the amine with a suitable diketone to form the pyrimidine ring.
Acylation: : Acylation of the pyrimidine nitrogen using chloroacetyl chloride introduces the acetamido group.
Esterification: : Final esterification using methanol in the presence of sulfuric acid yields the methyl ester.
Industrial Production Methods
Industrial production might scale up these reactions using batch or continuous flow reactors. Reagents such as chloroacetyl chloride, methanol, and sulfuric acid are used under controlled conditions to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation at the methyl group, forming an alcohol or carboxylic acid depending on the conditions.
Reduction: : Reduction of the nitro groups present in the precursor stages can lead to amine formations.
Substitution: : The chloro group can participate in nucleophilic substitution reactions, often replaced by nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: : Hydrogen in the presence of palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
Substitution Reactions: : These can be carried out under basic conditions using sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products of these reactions vary based on the substituents involved, often forming substituted benzoates, amines, or carboxylic acids.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic organic chemistry, methyl 2-(2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamido)benzoate is used as a precursor or intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
Medicine
Medically, it is investigated for its potential use in developing novel therapeutic agents, particularly those targeting inflammatory pathways or serving as antimicrobial agents due to its pyrimidine core.
Industry
Industrial applications may include its use as a starting material for agrochemical production or in the creation of specialty chemicals for materials science.
Mecanismo De Acción
The specific mechanism by which methyl 2-(2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamido)benzoate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The pyrimidine core is known to interact with nucleic acids, possibly interfering with enzyme activities involved in DNA replication or repair processes. The chloro and methyl groups enhance binding affinity and specificity towards certain biological targets, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
Compared to other similar compounds:
2-Phenylpyrimidines: : These lack the chloro and acetamido substituents, which confer additional chemical and biological activity to the target compound.
Benzoates: : Other methyl benzoates do not possess the pyrimidine ring, limiting their utility in biological applications.
Substituted Pyrimidines: : Compounds like 5-chloro-2,4-diaminopyrimidine share the chloro substitution but differ significantly in their chemical reactivity and application scope.
The unique combination of functional groups in methyl 2-(2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamido)benzoate provides it with a distinctive edge in research and industrial applications, making it a compound of significant interest.
Propiedades
IUPAC Name |
methyl 2-[[2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4/c1-13-18(22)20(27)25(19(23-13)14-8-4-3-5-9-14)12-17(26)24-16-11-7-6-10-15(16)21(28)29-2/h3-11H,12H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCOZRYZLFBEHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(Cyclopropanesulfonyl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2834484.png)
![N-[(2-chloro-6-fluorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2834485.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]-2-propylpentanamide](/img/structure/B2834488.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2834491.png)
![2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2834496.png)
![4-fluoro-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2834497.png)
![2-amino-N-[(thiophen-2-yl)methyl]butanamide hydrochloride](/img/structure/B2834500.png)
![3-(3-Amino-4-methoxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2834501.png)
![N-[2,2-Difluoro-2-(1-methoxycyclobutyl)ethyl]prop-2-enamide](/img/structure/B2834502.png)

![7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide](/img/structure/B2834504.png)
![N-benzyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2834505.png)
![N-(4-acetylphenyl)-2-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]acetamide](/img/structure/B2834506.png)
![methyl 4-({[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B2834507.png)
